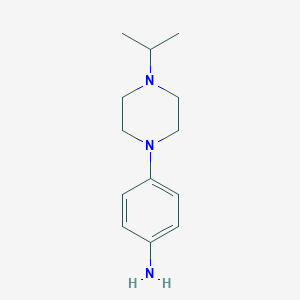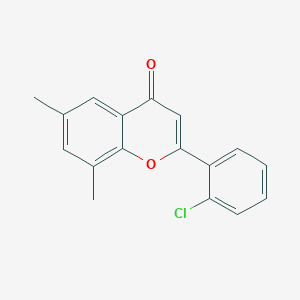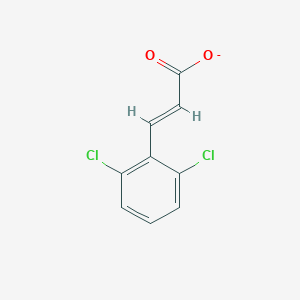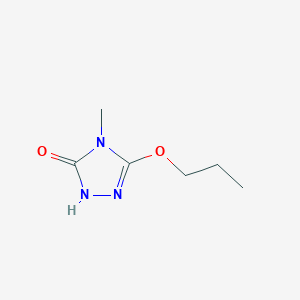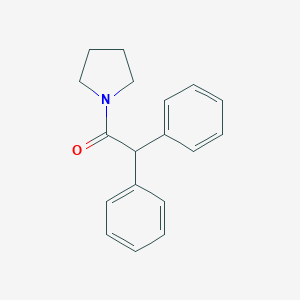
1-(Diphenylacetyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylacetyl)pyrrolidine, commonly known as Desmethylprodine, is a synthetic opioid drug that is structurally similar to fentanyl. It was first synthesized in the 1970s and was initially used for research purposes. However, due to its potent analgesic effects, it was later used as a recreational drug, leading to its classification as a Schedule I controlled substance in the United States.
作用機序
Desmethylprodine acts on the mu-opioid receptors in the brain, producing its analgesic effects. It binds to these receptors, leading to the inhibition of neurotransmitter release and a decrease in the perception of pain.
Biochemical and Physiological Effects:
Desmethylprodine has been shown to have potent analgesic effects in animal studies. It has also been shown to produce respiratory depression, sedation, and euphoria. However, it has a shorter duration of action compared to other opioids such as morphine.
実験室実験の利点と制限
Desmethylprodine has been used in laboratory experiments due to its potent analgesic effects and its ability to bind to the mu-opioid receptors in the brain. However, its use is limited due to its classification as a Schedule I controlled substance, making it difficult to obtain for research purposes.
将来の方向性
Future research on Desmethylprodine could focus on the development of new opioid drugs that have similar analgesic effects but with fewer side effects. Additionally, research could focus on the use of Desmethylprodine in combination with other drugs to enhance its analgesic effects while minimizing its side effects. Finally, research could focus on the development of new methods for synthesizing Desmethylprodine that are more efficient and environmentally friendly.
合成法
Desmethylprodine can be synthesized through a multi-step process starting from benzyl cyanide and benzaldehyde. The first step involves the condensation of benzyl cyanide and benzaldehyde to form 1-phenyl-1-(2-phenylethyl)amine. This intermediate product is then cyclized with acetic anhydride to form 1-(Diphenylacetyl)pyrrolidine.
科学的研究の応用
Desmethylprodine has been used in scientific research to study the opioid receptor system and its effects on pain relief. Its potent analgesic effects have led to its use in animal studies to better understand the mechanisms of opioid action in the brain. Additionally, Desmethylprodine has been used as a reference compound for the development of new opioid drugs.
特性
CAS番号 |
60678-46-8 |
|---|---|
分子式 |
C18H19NO |
分子量 |
265.3 g/mol |
IUPAC名 |
2,2-diphenyl-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C18H19NO/c20-18(19-13-7-8-14-19)17(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2 |
InChIキー |
WQFRTVPKNHJRJS-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1CCN(C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



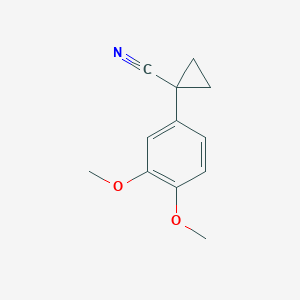
![1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B181797.png)
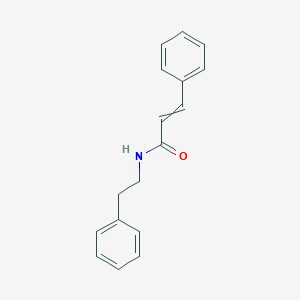
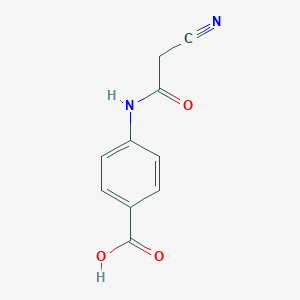
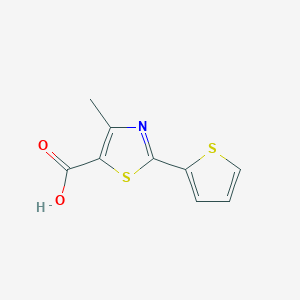

![4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B181804.png)
